molecular formula C9H11ClS B1594226 3-Chloropropyl phenyl sulfide CAS No. 4911-65-3

3-Chloropropyl phenyl sulfide

Cat. No.: B1594226
CAS No.: 4911-65-3
M. Wt: 186.7 g/mol
InChI Key: SBRLITLVSMPPFI-UHFFFAOYSA-N
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Description

3-Chloropropyl phenyl sulfide is an organic compound with the molecular formula C9H11ClS. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

3-Chloropropyl phenyl sulfide has several applications in scientific research:

Safety and Hazards

3-Chloropropyl phenyl sulfide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Preparation Methods

3-Chloropropyl phenyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of benzenethiol with 1-bromo-3-chloropropane in the presence of triethylamine and tetrahydrofuran at room temperature for 12 hours. The resulting mixture is then purified to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.

Chemical Reactions Analysis

3-Chloropropyl phenyl sulfide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloropropyl phenyl sulfide involves its ability to undergo various chemical reactions due to the presence of the reactive chlorine and sulfur atoms. These atoms can interact with different molecular targets and pathways, leading to the formation of new compounds. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

3-Chloropropyl phenyl sulfide can be compared with other similar compounds, such as:

  • 3-Chloropropyl dodecyl sulfide
  • 4-Chlorophenyl 3-chloropropyl sulfide
  • 4-Bromophenyl 3-chloropropyl sulfide
  • 3-Chloropropyl p-tolyl sulfone
  • 3-Chloropropyl p-toluenesulfonate
  • 3-Chloropropyl m-tolyl sulfide

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-chloropropylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRLITLVSMPPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296687
Record name 3-Chloropropyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4911-65-3
Record name 4911-65-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloropropyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 54.0 g (490 mmols) of thiophenol, 160.0 g (1016 mmols) of 1-bromo-3-chloropropane and 250 ml of a 2.2 M aqueous sodium hydroxide solution was heated under reflux for 30 hours. After cooling, the reaction mixture was extracted with methylene chloride. The methylene chloride layer was washed with an aqueous dil. sodium hydroxide solution and then with water and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was distilled under reduced pressure (138 -140° C./13 mmHg) to afford 51.9 g (yield: 57%) of the title compound.
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54 g
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160 g
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Yield
57%

Synthesis routes and methods II

Procedure details

To a solution containing 1.1 mole sodium hydroxide in 500 ml water are added 1 mole thiophenol and 2 moles 1-bromo-3-chloro-propane. The mixture is then refluxed for 30 hours, with vigorous stirring. After cooling, the resulting material is extracted with methylene chloride. After washing with dilute lye, and then with water, the solvent is evaporated in vacuo. The product, 3-phenylthio-1-chloropropane, distills at 138°-140° C. under 13 mm Hg.
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1.1 mol
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reactant
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500 mL
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solvent
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1 mol
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2 mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of thiophenol (55.6 g, 0.505 mol) in aqueous sodium hydroxide (22.1 g, 0.55 mole in 200 mL water) was added over a period of 30 minutes to a cold stirred solution (chilled with an ice-water bath) of 1-bromo-3-chloropropane in 100 mL of dioxanes. After the addition was complete, the ice bath was removed and the mixture stirred at ambient temperature for 4.5 h. Water was added (200 mL) and the mixture extracted with hexane (2×300 mL portions). The combined extract was washed (water), dried (MgSO4) and concentrated to obtain an oil which was vacuum distilled at 85°-97° C. at 0.10 mmHg to obtain 22.38 g (89.5%) in 3 fractions.
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55.6 g
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200 mL
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dioxanes
Quantity
100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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